2-(4-Bromophenyl)triphenylene

Vue d'ensemble

Description

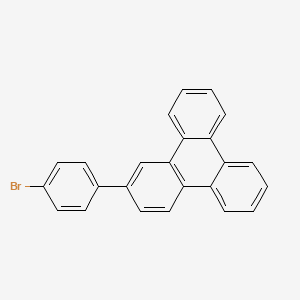

2-(4-Bromophenyl)triphenylene is a useful research compound. Its molecular formula is C24H15Br and its molecular weight is 383.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(4-Bromophenyl)triphenylene is a compound of significant interest due to its unique structure and potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 383.29 g/mol. The compound features a triphenylene core with a bromophenyl substituent, which enhances its electronic properties and reactivity. The presence of the bromine atom is particularly noteworthy as it can influence the compound's biological activity through various mechanisms.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- C–H Arylation : This method allows for the selective introduction of the bromophenyl group onto the triphenylene scaffold, enhancing the overall reactivity and stability of the compound .

- Cross-Coupling Reactions : Utilized to form carbon-carbon bonds between the triphenylene core and the bromophenyl substituent, often employing palladium catalysts to facilitate the reaction.

Anticancer Properties

Recent studies have indicated that derivatives of triphenylene, including this compound, exhibit cytotoxic effects against various cancer cell lines . The mechanism appears to involve:

- Induction of Apoptosis : Research suggests that these compounds can trigger programmed cell death in cancer cells, making them potential candidates for anticancer therapies .

- Inhibition of Cell Proliferation : The compound has shown effectiveness in reducing cell growth in certain cancer types, indicating its potential as a therapeutic agent.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties , with studies showing activity against various bacterial strains. This is crucial for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Cytotoxicity Study : A study evaluated the cytotoxic effects on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent relationship.

- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL .

- Structure-Activity Relationship (SAR) : Comparative analysis with structurally similar compounds revealed that the presence of bromine significantly enhances both anticancer and antimicrobial activities compared to non-brominated analogs .

Comparative Analysis Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Triphenylene with bromophenyl group | Anticancer, antimicrobial |

| 1,3,5-Tris(4-bromophenyl)benzene | Three bromophenyl groups | Enhanced reactivity; potential anticancer |

| 1,3-Diphenylbenzene | Two phenyl groups | Lower activity compared to triphenylene |

| 2-(4-Chlorophenyl)-triphenylene | Chlorine instead of bromine | Different electronic properties; less active |

Applications De Recherche Scientifique

Applications in Organic Synthesis

2-(4-Bromophenyl)triphenylene serves as a versatile building block in organic synthesis. Its applications include:

- C–H Activation Reactions : The compound can be utilized in C–H activation processes, which are pivotal for constructing complex organic molecules without the need for pre-functionalization of substrates. This method promotes sustainability by reducing waste and improving atom economy .

- Synthesis of Functionalized Aromatics : It is employed to create various functionalized aromatic compounds through electrophilic aromatic substitution reactions. These derivatives can have applications in pharmaceuticals and agrochemicals.

Materials Science Applications

The unique electronic properties of this compound make it suitable for several advanced materials applications:

- Organic Light Emitting Diodes (OLEDs) : The compound is used as an emissive layer in OLEDs due to its excellent photophysical properties, which include high luminescence efficiency and stability .

- Organic Photovoltaics (OPVs) : Its ability to facilitate charge transport makes it a candidate for use in OPVs, where it can improve the efficiency of light absorption and energy conversion.

- Nanotechnology : In the realm of nanotechnology, this compound can be used to create nanoscale electronic devices through molecular self-assembly techniques, enabling the development of innovative electronic components .

Case Study 1: OLED Performance Enhancement

A study demonstrated that incorporating this compound into OLED structures improved device performance by enhancing charge transport properties. Devices exhibited increased brightness and efficiency compared to those using traditional materials.

Case Study 2: Organic Photovoltaic Cells

Research indicated that films made from blends of this compound with fullerene derivatives showed enhanced power conversion efficiencies. This improvement was attributed to better exciton dissociation and charge mobility within the active layer.

Comparative Data Table

Analyse Des Réactions Chimiques

Reaction Conditions Comparison

| Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|

| Pd(dba)₂ | DPEphos | tBuOK | 78 |

| Pd(OAc)₂ | Triphenylphosphine | K₂CO₃ | 71 |

| Pd(PPh₃)₄ | SPhos | K₃PO₄ | 42 |

Mechanistic Insights

The synthesis involves key intermediates:

2.1 Aryne Formation

2-Bromoarylboronic esters generate metal-bound aryne intermediates upon treatment with Pd(0) and tBuOK. These intermediates trimerize to form triphenylene cores .

2.2 Palladium-Catalyzed Pathway

Cross-coupling reactions proceed via oxidative addition of 4-bromoarylboronic esters to Pd(0), followed by transmetallation with triphenylene boronates and reductive elimination .

2.3 Radical Pathways

Phenyl radical addition to biphenyl intermediates facilitates cyclization to triphenylene. Computational studies show low barriers for ortho-terphenyl formation, leading to triphenylene via aromatization .

Analytical Characterization

Key characterization techniques include:

-

1H/13C NMR : Confirm aromatic proton environments and coupling patterns.

-

HRMS : Determine molecular weight and isotopic distribution .

Typical Spectral Data

-

IR (KBr) : Stretching bands at 3050 cm⁻¹ (C-H aromatic) and 1470 cm⁻¹ (C=C aromatic) .

-

1H NMR (CDCl₃) : Triphenylene protons at δ 7.6–7.8 ppm (multiplet) .

The synthesis of 2-(4-Bromophenyl)triphenylene hinges on palladium catalysis and aryne intermediates, with applications spanning materials science and medicinal chemistry. Reaction optimization and mechanistic studies highlight the versatility of boronic ester precursors in constructing polycyclic aromatic hydrocarbons.

Propriétés

IUPAC Name |

2-(4-bromophenyl)triphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15Br/c25-18-12-9-16(10-13-18)17-11-14-23-21-7-2-1-5-19(21)20-6-3-4-8-22(20)24(23)15-17/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWESVNIHRVSDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.